REACTION_CXSMILES
|
[OH-].[K+].[CH:3]1[C:15]2[NH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[CH2:16]([CH:18]1[O:20][CH2:19]1)Br>CN(C)C=O>[O:20]1[CH2:19][CH:18]1[CH2:16][N:14]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]2[C:15]1=[CH:3][CH:4]=[CH:5][CH:6]=2 |f:0.1|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
8.36 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water and saturated aqueous sodium chloride solutions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was triturated with hexanes
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)CN1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.41 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[K+].[CH:3]1[C:15]2[NH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[CH2:16]([CH:18]1[O:20][CH2:19]1)Br>CN(C)C=O>[O:20]1[CH2:19][CH:18]1[CH2:16][N:14]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]2[C:15]1=[CH:3][CH:4]=[CH:5][CH:6]=2 |f:0.1|
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
8.36 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
C(Br)C1CO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water and saturated aqueous sodium chloride solutions
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was triturated with hexanes
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(C1)CN1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.41 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |